molecular formula C15H8F20O2 B1587684 1H,1H,11H-Perfluoroundecyl methacrylate CAS No. 41123-44-8

1H,1H,11H-Perfluoroundecyl methacrylate

Cat. No.: B1587684
CAS No.: 41123-44-8
M. Wt: 600.19 g/mol
InChI Key: KDUYSMPJTYKVBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H,1H,11H-Perfluoroundecyl methacrylate is a chemical compound with the molecular formula C15H8F20O2 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of 15 carbon atoms, 8 hydrogen atoms, 20 fluorine atoms, and 2 oxygen atoms . The molecular weight is 600.19 .


Physical and Chemical Properties Analysis

This compound has a melting point of 36-38°C and a boiling point of 110°C at 0.05mmHg . Its density is predicted to be 1.561±0.06 g/cm3 .

Scientific Research Applications

Barrier Coatings

1H-1H-Pentadecafluorooctyl methacrylate, a fluoropolymer similar to 1H,1H,11H-perfluoroundecyl methacrylate, is utilized as a barrier coating to control the spreading of thin liquid films, especially silicone oil. This application is significant due to the fluoropolymer's ability to withstand thermal degradation without the need for additional reactants like oxygen or water vapor. It undergoes a two-stage thermal bond-breaking degradation process, characterized by a specific rate constant for each stage (Tompkins, 1973).

Polymer Synthesis and Modification

The methacrylate group in compounds like this compound plays a critical role in polymer synthesis and modification. For instance, copolymerization of acrylic acid and 1H,1H,11H-perfluoroundecyl acrylate in supercritical carbon dioxide results in dry, white powders with high viscosities and pH-dependent intermolecular associations. These features are important for various industrial applications (Hongqi Hu et al., 2002).

Tissue Engineering Applications

Methacrylated hyaluronic acid (MeHA), which includes components similar to this compound, is extensively used in tissue engineering and drug delivery applications. The degree of methacrylation impacts hydrogel crosslinking, crucial for cell interactions. Infrared spectroscopy, including attenuated total reflection, offers a low-cost technique for assessing the degree of methacrylation, which is essential for the effective use of MeHA in tissue engineering (Yousefi et al., 2018).

Surface Coatings and Protective Features

1H,1H,2H,2H-Perfluoro-octyl-methacrylate, similar in structure to this compound, is synthesized for surface coatings offering protective features. These coatings show enhanced water repellency and durability, crucial for preserving materials like marble. Such methacrylic polymers are advantageous due to their satisfactory water repellent properties and improved durability compared to other acrylic-based polymers (Sabatini et al., 2018).

Safety and Hazards

This compound is classified as an irritant and should be handled with care . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

This compound is often used in research applications

Pharmacokinetics

The compound has a molecular weight of 600.19 , which may influence its absorption and distribution.

Result of Action

It’s known that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1H,1H,11H-Perfluoroundecyl methacrylate. For instance, the compound has a melting point of 36-38°C and a boiling point of 110°C at 0.05mmHg . These properties suggest that the compound’s stability and efficacy could be influenced by temperature.

Properties

IUPAC Name

1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11-icosafluoroundecyl 2-methylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F20O2/c1-4(2)5(36)37-6(17)8(20,21)10(24,25)12(28,29)14(32,33)15(34,35)13(30,31)11(26,27)9(22,23)7(18,19)3-16/h6H,1,3H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDUYSMPJTYKVBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC(C(C(C(C(C(C(C(C(C(CF)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00880420
Record name 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Icosafluoroundecyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00880420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

600.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41123-44-8
Record name 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Icosafluoroundecyl methacrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041123448
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Icosafluoroundecyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00880420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluoroundecyl methacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.192
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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